5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Synthetic Chemistry Process Development Medicinal Chemistry Intermediates

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine (CAS 195517-93-2), systematically named 2-[2-(aminomethyl)-4-chlorophenoxy]acetamide, is a chloro-substituted benzylamine derivative bearing a primary amine at the benzylic position and a primary amide linked via an ether at the ortho-phenolic oxygen. With a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol, this compound serves as a versatile synthetic intermediate due to its dual nucleophilic sites, enabling orthogonal derivatization strategies.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 195517-93-2
Cat. No. B1313722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
CAS195517-93-2
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CN)OCC(=O)N
InChIInChI=1S/C9H11ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13)
InChIKeyAZBWWYMVFPAHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine (CAS 195517-93-2): A Dual-Functional Benzylamine Building Block for Medicinal Chemistry


5-Chloro-2-(aminocarbonylmethyloxy)benzylamine (CAS 195517-93-2), systematically named 2-[2-(aminomethyl)-4-chlorophenoxy]acetamide, is a chloro-substituted benzylamine derivative bearing a primary amine at the benzylic position and a primary amide linked via an ether at the ortho-phenolic oxygen . With a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol, this compound serves as a versatile synthetic intermediate due to its dual nucleophilic sites, enabling orthogonal derivatization strategies [1]. Its computed physicochemical properties—LogP of 2.51 and polar surface area (PSA) of 79.33 Ų—suggest moderate lipophilicity and hydrogen-bonding capacity suitable for CNS drug discovery programs .

Why Generic Substitution Fails: Structural Specificity of 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine vs. Close Analogs


Benzylamine derivatives with phenoxy substituents cannot be generically interchanged due to three critical structural determinants: (1) the chlorine atom at the 5-position, which modulates aromatic ring electronics and influences both reactivity in cross-coupling reactions and target binding affinity ; (2) the ortho-ether-linked acetamide group, which contributes hydrogen-bond donor and acceptor capacity distinct from N-alkylated analogs [1]; and (3) the free benzylic amine, which enables downstream functionalization without requiring deprotection steps—a key advantage over benzyloxy-protected intermediates. The closest commercially available analogs—including 2-[2-(aminomethyl)-4-chlorophenoxy]-N-ethylacetamide (CAS 195517-91-0), 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2), and 4-(4-chlorophenoxy)benzylamine (CAS 262862-71-5)—each lack the primary amide terminus, the precise chlorine substitution pattern, or the ortho-ether connectivity present in the target compound, leading to divergent reactivity profiles and biological outcomes.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine


Synthetic Yield Advantage: 96% Isolated Yield vs. Typical 60–85% for Analogous Benzylamine Intermediates

In a patented synthetic route, 5-chloro-2-(aminocarbonylmethyloxy)benzylamine (compound 80) was prepared from 5-chloro-2-hydroxybenzamide (compound 74) via sequential alkylation and reduction steps, achieving a 96% isolated yield (130 mg white solid). This compares favorably with the analogous 5-chloro-2-benzyloxybenzylamine (compound 76), which required an additional benzyl deprotection step and typically yields 85–90% under comparable conditions. The high yield reflects the synthetic efficiency of using the acetamide-bearing alkylating agent, which avoids protecting group manipulations required for the benzyloxy congener.

Synthetic Chemistry Process Development Medicinal Chemistry Intermediates

LogP Differentiation: Lipophilicity Profile vs. N-Alkylated and Regioisomeric Analogs

The target compound exhibits a computed LogP of 2.51, reflecting the balance between the lipophilic 5-chloroaromatic core and the polar primary amide terminus. By comparison, the N-ethyl analog (CAS 195517-91-0, C11H15ClN2O2, MW 242.70) is expected to have a LogP of approximately 2.9–3.1 due to the additional ethyl group, while the regioisomeric 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2, C13H12ClNO, MW 233.69) lacks the acetamide group entirely, yielding a LogP of approximately 3.5–3.8. The 1.0–1.3 LogP unit difference relative to these comparators places the target compound in a more favorable CNS drug-like space.

Physicochemical Properties Drug-Likeness CNS Penetration

Polar Surface Area (PSA) Differentiation: Hydrogen-Bonding Capacity vs. Deaminated and Non-Amide Analogs

The target compound has a computed PSA of 79.33 Ų, attributable to the two primary amine/amide groups and the ether oxygen. In contrast, 5-chloro-2-benzyloxybenzylamine (compound 76, C14H14ClNO) lacks the amide group and has an estimated PSA of approximately 35–44 Ų, while 3-(4-chlorophenoxy)benzylamine (CAS 154108-30-2) has an estimated PSA of approximately 35–38 Ų. The 35–44 Ų higher PSA of the target compound provides additional hydrogen-bonding capacity for target engagement, while remaining within the generally accepted threshold of <90 Ų for oral bioavailability.

Drug Design Permeability Physicochemical Profiling

Dual-Reactive Site Advantage: Orthogonal Derivatization vs. Singly-Functionalized Benzylamine Congeners

The target compound uniquely presents two distinct nucleophilic sites: a benzylic primary amine (pKa ~9–10, reactive toward acylations, reductive aminations, and sulfonylations) and a primary amide (pKa ~15–16, capable of Hofmann rearrangement or dehydration to nitrile). This dual functionality is absent in analogs such as 5-chloro-2-benzyloxybenzylamine (which requires deprotection before the phenolic site can be utilized) and 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylacetamide (which bears a secondary amide with reduced reactivity). The target compound enables two sequential, orthogonal derivatizations without protecting group interconversion, supporting efficient parallel library synthesis.

Synthetic Versatility Parallel Chemistry Library Synthesis

Application Scenarios: Where 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine Demonstrates Differentiated Utility


Medicinal Chemistry: Synthesis of Factor Xa Inhibitor Intermediates

The compound serves as a key intermediate in preparing base-substituted benzylamine analogs for coagulation factor Xa inhibition, as documented in patent EP1664089A1 [1]. The 5-chloro substitution pattern and ortho-acetamide ether linkage are critical structural motifs that contribute to the binding affinity of the final inhibitors against factor Xa. The high synthetic yield (96%) supports cost-effective scale-up for preclinical candidate production, while the dual functionality enables late-stage diversification to explore structure-activity relationships around the P1 and P4 binding pockets.

Parallel Library Synthesis: Orthogonal Derivatization for CNS-Targeted Compound Collections

With a LogP of 2.51 and PSA of 79.33 Ų [1], this compound resides within favorable CNS drug-like chemical space. Its two independently addressable reactive handles—the benzylic amine and the primary amide—permit sequential functionalization without protecting group conflicts. For example, the benzylic amine can be acylated with diverse carboxylic acids to generate amide libraries, while the terminal primary amide can undergo dehydration to a nitrile or Hofmann rearrangement to an amine, enabling rapid generation of structurally diverse CNS-focused screening collections .

Process Chemistry: High-Yielding Route for Kilogram-Scale Intermediate Supply

The patented synthetic route achieving 96% isolated yield with straightforward aqueous workup and extraction (CHCl3) positions this compound favorably for process-scale production compared to benzyloxy-protected analogs requiring catalytic hydrogenolysis. The use of 5-chloro-2-hydroxybenzamide as a commercially available starting material further reduces supply chain complexity, making this compound an attractive intermediate for CRO and pharmaceutical process development groups seeking reliable access to benzylamine building blocks.

Structure-Activity Relationship Studies: Exploring Chlorine Position and Amide Substitution Effects

The 5-chloro substitution on the aromatic ring provides a defined electronic perturbation that can be systematically compared with 4-chloro and 3-chloro regioisomers, as well as with the des-chloro parent compound. The primary amide terminus serves as a minimal amide pharmacophore, enabling assessment of hydrogen-bond donor requirements at target binding sites. These features make the compound a valuable reference probe for SAR campaigns where incremental structural modifications must be correlated with changes in target affinity or functional activity [1].

Quote Request

Request a Quote for 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.